

A Comparative Analysis of the Biological Effects of 4G and 5G Radiation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Green 8	
Cat. No.:	B1171676	Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the current state of experimental evidence regarding the biological impacts of 4th and 5th generation wireless technologies.

The global rollout of fifth-generation (5G) wireless technology has prompted scientific inquiry and public discussion regarding its potential biological and health effects compared to its predecessor, fourth-generation (4G) Long-Term Evolution (LTE). This guide provides an objective comparison based on available experimental data, focusing on key biological endpoints such as cell viability, DNA damage, oxidative stress, and gene expression. It includes detailed experimental protocols from cited studies and visual representations of relevant signaling pathways to offer a clear and comprehensive overview for the scientific community.

Fundamental Differences in Radiation Characteristics

The primary physical distinctions between 4G and 5G radiation lie in their operating frequencies. 4G networks typically operate in frequency bands below 6 GHz. 5G technology, however, utilizes a broader spectrum, which is divided into two main frequency ranges (FR):

- FR1 (Sub-6 GHz): 450 MHz to 6 GHz, partially overlapping with frequencies used by 4G.
- FR2 (Millimeter Wave): 24.25 GHz to 52.6 GHz, representing a significant increase in frequency.

This difference in frequency is crucial as it dictates the penetration depth of the radiation into biological tissues. As frequency increases, the penetration depth decreases, meaning that 5G millimeter-wave (mmWave) radiation is primarily absorbed by the skin and eyes.[1][2] In contrast, 4G radiation can penetrate deeper into the body.[2]

Comparative Analysis of Biological Effects: Experimental Data

Direct comparative studies investigating the biological effects of 4G versus 5G radiation under identical experimental conditions are limited. However, existing research provides valuable insights. The following tables summarize quantitative data from studies examining various biological endpoints.

Note: Caution is advised when comparing results from different studies due to variations in experimental setups, cell types, exposure durations, and specific absorption rates (SAR).

Cell Viability and Skin Pigmentation

One of the few direct comparative studies available investigated the effects of 4G (LTE) and 5G radiation on skin cell viability and pigmentation in vitro.

Biological Endpoint	4G (LTE) Exposure	5G Exposure	Outcome	Reference
Cell Viability	1.762 GHz; 4h/day for 2 days	28 GHz; 4h/day for 2 days	No significant effect on the viability of B16F10 (murine melanoma) or MNT-1 (human melanoma) cells.	[3]
Melanin Synthesis	1.762 GHz; 4h/day for 2 days	28 GHz; 4h/day for 2 days	No significant induction of pigmentation in B16F10 or MNT-1 cells.	[3]
Skin Pigmentation (3D Model)	1.762 GHz	28 GHz	No changes in the brightness of MelanoDerm™ (a 3D pigmented human epidermis model) were observed.	[3]

Genotoxicity (DNA Damage)

No direct comparative studies with quantitative data on genotoxicity were identified. The table below presents findings from separate studies on 4G and 5G frequencies.

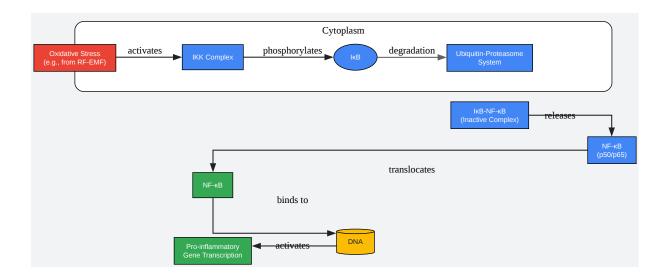
Technology	Frequency	Biological System	Key Finding	Conclusion	Reference
4G (LTE-like)	1800 MHz	Human neurogenic cells	No evidence of DNA breaks or changes in cell growth.	Suggests this frequency may not directly damage brain cells in vitro.	[4]
5G (mmWave)	25 GHz	Human fibroblasts	Genotoxic effects observed at high SAR levels (20 W/kg).	Effects were noted, but at SAR levels that are not typical for public exposure.	[5]
5G (mmWave)	27 GHz & 40.5 GHz	Human skin cells	No changes in gene expression or DNA methylation, even at high intensities.	Suggests no evidence for exposure- induced damage to human skin cells.	[6][7]

Oxidative Stress

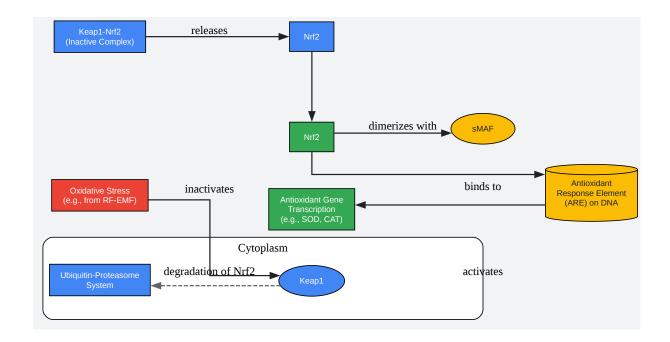
The induction of oxidative stress, characterized by an imbalance of reactive oxygen species (ROS), is a frequently investigated endpoint. Direct comparative quantitative data is scarce.

Technology	Frequency	Biological System	Key Finding	Conclusion	Reference
4G (LTE- Advanced Pro)	800 MHz - 2600 MHz	Optic nerve of rats (in vivo)	Increased malondialdeh yde (MDA) levels; decreased superoxide dismutase (SOD) and catalase (CAT) activities.	LTE- Advanced Pro radiation may cause significant damage by triggering oxidative stress in the optic nerve.	[8]
5G	3.5 GHz	Human fibroblasts & keratinocytes	No significant effect on basal or chemically-induced ROS production.	Exposure to 5G RF-EMF alone did not significantly impact oxidative stress markers.	[9]
5G (mmWave)	60.4 GHz	Human skin cells	Altered expression of genes involved in cellular communicatio n and homeostasis of the endoplasmic reticulum.	Suggests a potential for mmWave to induce a cellular stress response.	[3]

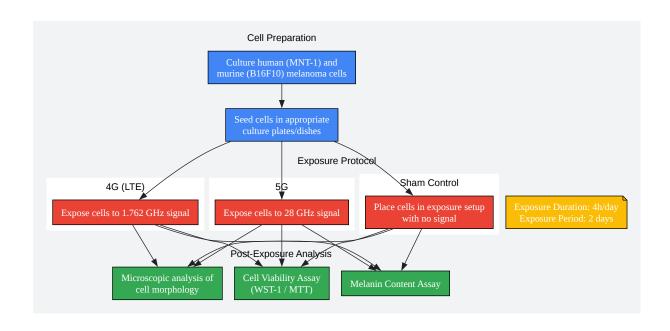
Signaling Pathways in Cellular Stress Response



Exposure to environmental stressors, including radiofrequency radiation, can potentially activate intracellular signaling pathways that regulate cellular responses such as inflammation, antioxidant defense, and apoptosis. The NF-kB and Nrf2 pathways are two such critical cascades. While direct comparative studies on their activation by 4G vs. 5G are lacking, their general roles in radiation-induced oxidative stress are well-documented.


NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In response to stimuli like oxidative stress, the IκB inhibitor protein is degraded, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Effects of 5G-modulated 3.5 GHz radiofrequency field exposures on HSF1, RAS, ERK, and PML activation in live fibroblasts and keratinocytes cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. Effects of Electromagnetic Waves with LTE and 5G Bandwidth on the Skin Pigmentation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shieldyourbody.com [shieldyourbody.com]
- 5. 5G Wireless Communication and Health Effects—A Pragmatic Review Based on Available Studies Regarding 6 to 100 GHz PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5G-exposed human skin cells do not respond with altered gene expression and methylation profiles PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5G-exposed human skin cells do not respond with altered gene expression and methylation profiles PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emfsa.co.za [emfsa.co.za]
- 9. Impact of in vitro exposure to 5G-modulated 3.5 GHz fields on oxidative stress and DNA repair in skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Biological Effects of 4G and 5G Radiation]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1171676#comparing-the-biological-effects-of-4g-vs-5g-radiation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com